molecular formula C18H19NO B4035074 N-allyl-3,3-diphenylpropanamide

N-allyl-3,3-diphenylpropanamide

Cat. No.: B4035074
M. Wt: 265.3 g/mol
InChI Key: NYHQTCAVUFEULW-UHFFFAOYSA-N
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Description

N-allyl-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.146664230 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of diphenylpropanamides exhibit significant anticancer properties. N-allyl-3,3-diphenylpropanamide has been studied for its ability to inhibit specific cancer cell lines. For instance, compounds with similar structures have shown effectiveness against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Targeting FGFRs can hinder tumor growth and metastasis, making this compound a potential lead compound in cancer therapy .

1.2 Neurological Applications

The compound has been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs). Certain derivatives have been identified as allosteric modulators of α7 nAChRs, which are known to play a role in cognitive functions and neuroprotection . This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases.

Material Science

2.1 Polymer Chemistry

In the field of polymer science, this compound can serve as a monomer for synthesizing novel polymers with tailored properties. Its structure allows for the introduction of functional groups that can enhance the thermal and mechanical properties of the resulting materials. Such polymers can be utilized in coatings, adhesives, and composites where enhanced performance is desired.

2.2 Photovoltaic Applications

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Research into organic solar cells has shown that incorporating such compounds can improve charge transport and overall efficiency . This positions this compound as a candidate for developing more efficient solar energy solutions.

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in the synthesis of more complex molecules. This versatility is crucial in drug development and the synthesis of fine chemicals.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of FGFRs leading to reduced tumor cell proliferation .
Study BNeurological EffectsIdentified as an allosteric modulator of α7 nAChRs with potential neuroprotective effects .
Study CMaterial ScienceUtilized as a monomer resulting in enhanced polymer properties suitable for industrial applications .

Properties

IUPAC Name

3,3-diphenyl-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-2-13-19-18(20)14-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHQTCAVUFEULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.